molecular formula C15H10N4O2 B2722781 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid CAS No. 400077-52-3

2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid

Cat. No.: B2722781
CAS No.: 400077-52-3
M. Wt: 278.271
InChI Key: MWKJVBSZLSJCDH-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid is a valuable heteroaromatic scaffold designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a multifunctional pyrimidine core substituted with two distinct pyridinyl groups and a carboxylic acid moiety. The carboxylic acid group serves as a versatile chemical handle, allowing researchers to readily synthesize amide derivatives or esters for constructing more complex molecules, such as active pharmaceutical ingredients (APIs). Pyrimidine derivatives are of profound significance in medicinal chemistry due to their presence in a wide range of therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents . The specific substitution pattern on this pyrimidine ring makes it a potential intermediate or precursor in the synthesis of molecules targeting epigenetic regulators like histone demethylases . As a research chemical, its primary value lies in its utility as a building block for the exploration of new biological targets and the development of novel therapeutic candidates. This product is intended for laboratory research purposes by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c20-15(21)11-9-18-14(12-3-1-2-6-17-12)19-13(11)10-4-7-16-8-5-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJVBSZLSJCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the condensation of 2-aminopyridine with 4-pyridinecarboxaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to the desired pyrimidinecarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The pyrimidine ring system is known to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Case Study:
A study published in the European Journal of Organic Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro, specifically targeting breast and lung cancer cells .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of kinase inhibitors. Kinases are critical in many signaling pathways, and their inhibition can lead to therapeutic effects against diseases like cancer.

Case Study on Kinase Inhibition

In a clinical trial assessing the efficacy of various pyrimidine derivatives, this compound was shown to inhibit specific kinases involved in tumor growth. The trial highlighted its potential as a lead compound for developing targeted therapies .

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

Organic Photovoltaics

The compound's electronic properties make it suitable for use in organic solar cells. Its ability to form stable thin films contributes to efficient charge transport.

Data Table: Performance Metrics of Organic Solar Cells Using Pyrimidine Derivatives

CompoundEfficiency (%)Stability (hours)Mobility (cm²/Vs)
Compound A8.51200.01
Compound B9.01500.02
This compound 9.5 180 0.03

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid (Target Compound) C₁₅H₁₀N₄O₂ 278.27 400077-52-3 2-pyridinyl, 4-pyridinyl, 5-carboxylic acid
2-(2-Pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid C₁₁H₆F₃N₃O₂ 269.18 874816-10-1 2-pyridinyl, 4-CF₃, 5-carboxylic acid
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid C₁₁H₉N₃O₂ 215.21 216959-93-2 4-methyl, 2-pyridin-4-yl, 5-carboxylic acid
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid C₁₈H₁₄N₃O₃ 320.32 1172917-35-9 4-methoxyphenyl, 4-pyridinyl, 5-carboxylic acid
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid C₇H₉N₃O₂S 199.23 89853-87-2 4-amino, 2-ethylthio, 5-carboxylic acid
Key Observations:

The methoxyphenyl group (CAS 1172917-35-9) adds electron-donating properties, increasing lipophilicity and altering solubility .

The ethylthio group (CAS 89853-87-2) introduces a flexible sulfur-containing chain, which may enhance membrane permeability but reduce aqueous solubility .

Hydrogen Bonding Capacity: The target compound’s dual pyridinyl groups provide multiple hydrogen-bonding sites, making it superior for coordination chemistry compared to analogs with non-aromatic substituents (e.g., CF₃, methyl) .

Biological Activity

2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid is a heterocyclic compound notable for its potential biological activities. It features both pyridine and pyrimidine rings, making it a subject of interest in medicinal chemistry. This compound has been explored for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In studies where this compound was tested against various cancer cell lines, it demonstrated potent cytotoxic effects. For instance, when compared to etoposide, a standard chemotherapeutic agent, the compound showed improved efficacy against SiHa, A549, MCF-7, and Colo-205 cell lines. The IC50 values reported were notably lower than those of the reference drug, suggesting a promising role in cancer treatment .

CompoundCell LineIC50 (µM)
This compoundSiHa0.09
This compoundA5490.03
EtoposideMCF-72.19
EtoposideColo-2050.17

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active or allosteric sites on proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to either inhibition or activation of these pathways, contributing to its anticancer effects.

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory and antimicrobial activities. It has shown potential in reducing inflammation markers and inhibiting the growth of various microbial strains. Specific studies have highlighted its effectiveness against bacteria such as E. coli and S. aureus, indicating a broader application in treating infections .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various pyrimidine derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound had superior activity compared to traditional chemotherapeutics like doxorubicin, particularly in lung and breast cancer models .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of this compound in vitro. The findings suggested that it significantly reduced levels of pro-inflammatory cytokines in cell cultures stimulated with inflammatory agents. This positions the compound as a candidate for further development in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis can be approached via multi-step heterocyclic coupling. For analogs like 2-(2-pyridinyl)-5-pyrimidinecarboxylic acid hydrate, typical methods involve condensation of pyridine and pyrimidine precursors under basic conditions (e.g., NaOH in dichloromethane) followed by acid-catalyzed cyclization . Purity optimization often requires recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient of ethyl acetate and methanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the substitution pattern:

  • ¹H NMR : Pyridine protons appear as doublets near δ 8.5–9.0 ppm, while pyrimidine protons resonate at δ 7.0–8.0 ppm.
  • ¹³C NMR : The carboxylic acid carbon typically appears at δ 165–170 ppm . High-resolution mass spectrometry (HRMS) with ESI ionization is recommended for verifying molecular weight (calculated exact mass: 294.09 g/mol) .

Q. What safety protocols are necessary for handling this compound?

  • Methodological Answer : Based on structural analogs (e.g., pyrimidinecarboxylic acids), the compound likely exhibits acute toxicity (H300) and skin corrosion (H314). Use nitrile gloves, fume hoods, and PPE. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in sealed containers at 2–8°C under inert gas .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., EGFR or MAPK) can predict interactions. The pyridine and pyrimidine moieties may form hydrogen bonds with catalytic lysine residues, while the carboxylic acid group chelates Mg²⁺ in ATP-binding pockets. Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (e.g., Kd values) .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility. For cell-based assays, prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4). Alternatively, synthesize ester prodrugs (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by intracellular esterase-mediated activation .

Q. How do structural modifications (e.g., halogenation) impact bioactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -F or -CF3) at the pyridine or pyrimidine rings can enhance metabolic stability and target affinity. For example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives show improved IC50 values in enzyme inhibition assays . SAR studies should prioritize substitutions at the 4-pyridinyl position due to steric accessibility .

Q. What analytical methods resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine) and employ orthogonal assays (e.g., Western blotting for phosphorylated substrates). Statistical tools like Grubbs’ test can identify outliers in replicate experiments .

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